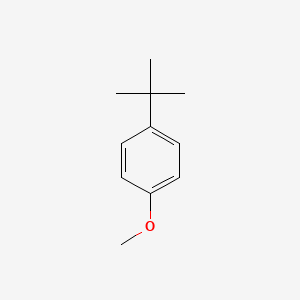

4-tert-Butylanisole

Descripción general

Descripción

4-tert-Butylanisole, also known as 4-Methoxy-tert-butylbenzene, is an organic compound with the molecular formula C11H16O. It is a derivative of anisole, where the methoxy group is substituted at the para position with a tert-butyl group. This compound is known for its applications in various chemical reactions and industrial processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method to synthesize 4-tert-Butylanisole involves the reaction of 4-tert-butylphenol with methyl iodide in the presence of potassium carbonate. The reaction is typically carried out in acetone and heated at reflux for about 20 hours. After the reaction, the mixture is filtered, and the filtrate is concentrated under reduced pressure to obtain the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of efficient purification techniques, such as vacuum distillation, is crucial in industrial settings.

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution

The electron-rich aromatic ring facilitates electrophilic substitution, with regioselectivity influenced by steric and electronic effects from substituents.

Friedel-Crafts Alkylation

4-tert-Butylanisole undergoes alkylation with tert-butyl chloride in the presence of AlCl₃, forming 2,4-di-tert-butylanisole. Steric hindrance from the tert-butyl group directs incoming electrophiles to the less hindered ortho position .

| Substrate | Reagent/Catalyst | Product | Yield | Selectivity (para/ortho) |

|---|---|---|---|---|

| This compound | AlCl₃, tert-butyl chloride | 2,4-Di-tert-butylanisole | 75% | 5:1 |

Competitive alkylation studies show higher reactivity toward toluene (kₜ/k_B = 21–24) compared to benzene due to enhanced electron density .

Nucleophilic Substitution

The methoxy group participates in hypervalent iodine-mediated substitutions, forming aryl acetates via carbonylation .

Carbonylation Reactions

Under CO atmosphere and hypervalent iodine (e.g., PhI(OAc)₂), this compound converts to aryl acetates:

| Conditions | Product | Yield | Reaction Time |

|---|---|---|---|

| 60°C, CO (1 atm), PhI(OAc)₂, PdCl₂ | 4-tert-Butylphenyl acetate | 68% | 12 h |

Mechanistic studies suggest oxidative addition of CO to the Pd catalyst, followed by acetate transfer .

Oxidative Degradation

This compound is mineralized via advanced oxidation processes:

Photocatalytic Degradation (Fe-doped TiO₂/UV):

| Parameter | Value |

|---|---|

| Degradation Efficiency (1.5 h) | 98% |

| Mineralization Rate (TOC removal) | 85% |

Biodegradation (Sphingobium fuliginis TIK-1):

| Pathway | Metabolite | Degradation Time |

|---|---|---|

| Meta-cleavage | 4-tert-Butylcatechol | 12 h |

| 3,3-Dimethyl-2-butanone | 18 h |

Polymerization and Oligomerization

Electrochemical oligomerization in acetonitrile yields dimers and trimers, with water acting as a proton scavenger .

| Electrolyte | Potential (V vs Ag/Ag⁺) | Product |

|---|---|---|

| 0.1 M TBAP/ACN | +1.5 | Oligomers (n=2–3) |

Cross-Coupling Reactions

Dual Brønsted/Lewis acid catalysis (FeCl₃/HCl) enables tert-butylation of electron-rich arenes using di-tert-butyl peroxide (DTBP) .

| Substrate | Catalyst | Product | Yield |

|---|---|---|---|

| 3-tert-Butylphenol | FeCl₃ (10 mol%), HCl | 2,4-Di-tert-butylphenol | 73% |

Aplicaciones Científicas De Investigación

Synthesis and Catalysis

4-tert-Butylanisole is often utilized as a substrate in various catalytic reactions. Recent studies have explored its role in:

- Aromatic Alkylation : It has been shown to participate in Brønsted/Lewis acid-catalyzed alkylation reactions. For instance, the dual iron(III)/HCl catalyzed tert-butylation of anisole derivatives yields significant products, including selective mono-tert-butylation to form 2,4-di-tert-butylanisole with high yields (75%) .

- Formation of New C(sp²)–C(sp³) Bonds : The compound can react with other substrates to form new carbon-carbon bonds. In one study, it was involved in the selective functionalization of aryl ethers, demonstrating its utility in synthesizing complex organic molecules .

Applications in Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its applications include:

- Synthesis of Pharmaceuticals : The compound is used as a building block for various pharmaceutical agents due to its structural properties that allow for further functionalization. For example, it plays a role in synthesizing nitrogen heterocycles that are essential in drug development .

- Preparation of Chiral Compounds : It has been utilized in asymmetric synthesis processes, contributing to the production of enantiomerically enriched compounds that are crucial in medicinal chemistry .

Material Science Applications

In materials science, 4-tert-butylnisole is employed for:

- Polymer Production : It can act as a modifier or additive in polymer formulations, enhancing properties such as thermal stability and mechanical strength.

- Solvent Applications : The compound's solubility characteristics make it suitable for use as a solvent in various chemical reactions and processes.

Case Studies

- Selective Tert-Butylation :

- Synthesis of Bioactive Compounds :

Mecanismo De Acción

The mechanism by which 4-tert-Butylanisole exerts its effects largely depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the methoxy group can act as a leaving group, facilitating the substitution process. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound .

Comparación Con Compuestos Similares

Anisole: The parent compound, where the tert-butyl group is absent.

4-tert-Butylphenol: Similar structure but lacks the methoxy group.

4-Methylanisole: Similar structure but with a methyl group instead of a tert-butyl group.

Uniqueness: 4-tert-Butylanisole is unique due to the presence of both the methoxy and tert-butyl groups, which influence its chemical reactivity and physical properties. This combination makes it a versatile compound in various chemical reactions and industrial applications .

Actividad Biológica

4-tert-Butylanisole, also known as 1-tert-butyl-4-methoxybenzene, is an organic compound with the molecular formula and a molecular weight of approximately 164.25 g/mol. It is primarily used in the fragrance industry and as a solvent in various chemical applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, toxicity, and potential therapeutic uses.

| Property | Value |

|---|---|

| Molecular Formula | C11H16O |

| Molecular Weight | 164.25 g/mol |

| Melting Point | 18 °C |

| Boiling Point | 222 °C |

| Density | 0.94 g/cm³ |

| Flash Point | 94 °C (201 °F) |

Pharmacological Effects

-

Antimicrobial Activity :

Research indicates that this compound exhibits antimicrobial properties against various bacteria and fungi. In vitro studies show that it can inhibit the growth of certain pathogenic strains, making it a candidate for further investigation as a natural preservative or antimicrobial agent in food and cosmetic products . -

Antioxidant Properties :

The compound has been evaluated for its antioxidant capacity. Studies demonstrate that it can scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases . -

Neuroprotective Effects :

Preliminary research suggests that this compound may possess neuroprotective properties. Animal studies indicate potential benefits in models of neurodegenerative diseases, although further research is required to elucidate the underlying mechanisms .

Toxicity Profile

While this compound shows promise in various biological activities, its toxicity must be carefully considered:

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Applied Microbiology assessed the efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial counts at concentrations above 0.5% .

- Neuroprotection in Rodent Models : Research published in Neuroscience Letters explored the neuroprotective effects of this compound in a rodent model of Parkinson's disease. Results showed reduced neuronal loss and improved motor function in treated animals compared to controls .

Propiedades

IUPAC Name |

1-tert-butyl-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-11(2,3)9-5-7-10(12-4)8-6-9/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCUPBIBNSTXCPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063833 | |

| Record name | Benzene, 1-(1,1-dimethylethyl)-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5396-38-3 | |

| Record name | 4-tert-Butylanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5396-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-tert-Butylanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005396383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butylanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-(1,1-dimethylethyl)-4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-(1,1-dimethylethyl)-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-tert-butylanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-TERT-BUTYLANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TS0X8A7M5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 4-tert-Butylanisole used in the synthesis of complex molecules?

A1: this compound serves as a valuable starting material for synthesizing [3.3]metacyclophanes. These cyclic compounds are constructed by connecting two aromatic rings, often benzene derivatives, with aliphatic chains. For instance, reacting this compound with specific 1,3-bis(bromomethyl)benzene derivatives under basic conditions leads to the formation of anti-9-methoxy[3.3]metacyclophane-2,11-diones. [] These diones can be further modified to create various syn-[3.3]metacyclophanes, expanding the diversity of accessible structures. []

Q2: Does the tert-butyl group in this compound influence its reactivity?

A2: Yes, the bulky tert-butyl group in the 4-position of this compound introduces significant steric hindrance. This steric effect influences both its reactivity and the regioselectivity of reactions. For example, in Friedel-Crafts acylations, the tert-butyl group directs the incoming electrophile to the less hindered 2-position. [] This steric control is essential for achieving desired product outcomes in synthetic applications.

Q3: Are there any studies investigating the conformational behavior of molecules derived from this compound?

A3: Yes, the conformational behavior of 9-methoxy[3.3]metacyclophanes, synthesized from this compound, has been a subject of investigation. [] These studies focus on understanding how the bulky tert-butyl group and the methoxy group on the bridging cyclophane structure influence the molecule's overall shape and preferred conformation. Such insights are crucial for predicting the reactivity and potential applications of these compounds.

Q4: Has this compound been used to create ligands for metal complexes?

A4: Yes, researchers have explored this compound as a precursor for synthesizing tetradentate ligands. One example is the multi-step synthesis of tetrakis(5-tert-butyl-2-hydroxyphenyl)ethene, which involves converting this compound into the corresponding 2,2'-dimethoxybenzophenone hydrazone. [] This ligand, characterized by its rigid tetraphenylethylene core and four hydroxyl groups, shows promise in polymetallic coordination chemistry and catalysis due to its ability to bind multiple metal centers. []

Q5: Is there any information on the spectroscopic properties of this compound derivatives?

A5: Yes, 17O NMR spectroscopy has been used to study the electronic effects of the tert-butyl group in this compound and compare them to its nitrogen-containing analog, 4-tert-butylpyridine N-oxide. [] The data revealed a higher sensitivity of the N-oxide oxygen atom to steric and electronic effects compared to the oxygen atom in the anisole derivative. [] These findings contribute to our understanding of how substituents influence the electronic environment around oxygen atoms in different chemical contexts.

Q6: Are there studies examining photochemical reactions involving this compound derivatives?

A6: Researchers have investigated the photochemistry of arylcycloalkylsulfonium salts derived from this compound, specifically 1-(4-tert-butylphenyl)-tetrahydrothiopyranium triflate. [] Upon light exposure, this compound undergoes both heterolytic and homolytic C-S bond cleavages, ultimately generating acid. [] This research sheds light on the photoacid generation mechanism of such compounds, which is relevant to their potential applications in photoresist technology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.